3-Bromo-3'-fluoro-4'-methoxybiphenyl
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Overview
Description
3-Bromo-3’-fluoro-4’-methoxybiphenyl is an organic compound with the molecular formula C13H10BrFO It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 3-position, a fluorine atom at the 3’-position, and a methoxy group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-fluoro-4’-methoxybiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide (3-bromo-4’-methoxybiphenyl), base (e.g., potassium carbonate), and palladium catalyst (e.g., Pd(PPh3)4).
Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is typically carried out at temperatures ranging from 80°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-3’-fluoro-4’-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-fluoro-4’-methoxybiphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
Substitution Products: Amino or thiol-substituted biphenyl derivatives.
Oxidation Products: Aldehydes, carboxylic acids, or quinones.
Reduction Products: Alcohols or hydrocarbons.
Scientific Research Applications
3-Bromo-3’-fluoro-4’-methoxybiphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 3-Bromo-3’-fluoro-4’-methoxybiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine, fluorine, and methoxy substituents can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4’-methoxybiphenyl: Lacks the fluorine substituent, which can affect its chemical and biological properties.
3-Fluoro-4’-methoxybiphenyl:
3-Bromo-3’-fluoro-4’-hydroxybiphenyl: Contains a hydroxyl group instead of a methoxy group, which can alter its solubility and reactivity
Uniqueness
3-Bromo-3’-fluoro-4’-methoxybiphenyl is unique due to the combination of bromine, fluorine, and methoxy substituents on the biphenyl core.
Properties
IUPAC Name |
4-(3-bromophenyl)-2-fluoro-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWRZNSXLYCAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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